REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:14])[C:6]([CH3:8])([CH3:7])[O:5][B:4]([C:9]2[CH:10]=[N:11][NH:12][CH:13]=2)[O:3]1.[C:15](#[N:18])[CH:16]=[CH2:17].N12CCCN=C1CCCCC2>C(#N)C>[CH3:1][C:2]1([CH3:14])[C:6]([CH3:7])([CH3:8])[O:5][B:4]([C:9]2[CH:13]=[N:12][N:11]([CH2:17][CH2:16][C:15]#[N:18])[CH:10]=2)[O:3]1
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Name
|
|
Quantity
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5 g
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Type
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reactant
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Smiles
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CC1(OB(OC1(C)C)C=1C=NNC1)C
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Name
|
|
Quantity
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3.4 mL
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Type
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reactant
|
Smiles
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C(C=C)#N
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Name
|
|
Quantity
|
50 mL
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Type
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solvent
|
Smiles
|
C(C)#N
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Name
|
|
Quantity
|
1.94 mL
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Type
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reactant
|
Smiles
|
N12CCCCCC2=NCCC1
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
|
CONCENTRATION
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Details
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the reaction mixture was concentrated under reduced pressure
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Type
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DISSOLUTION
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Details
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The crude material was then dissolved in a minimal amount of dichloromethane
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Type
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CUSTOM
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Details
|
purified via silica gel chromatography
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Type
|
WASH
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Details
|
eluting with a gradient of 10-50% ethyl acetate in heptane
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |